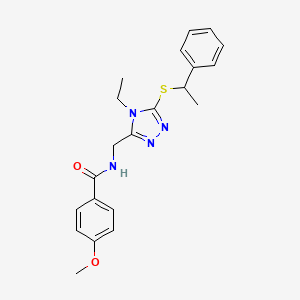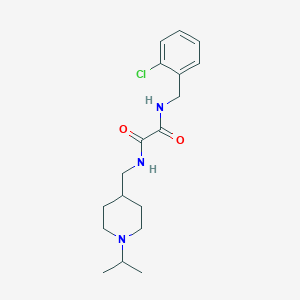
3-(1-(1-Naftoil)pirrolidin-3-il)tiazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a naphthalene moiety, a pyrrolidine ring, and a thiazolidine-2,4-dione structure
Aplicaciones Científicas De Investigación
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The primary target of 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its target, PPAR-γ, by binding to the ligand-binding domain (LBD) of the receptor . This binding activates the receptor, promoting the targeted gene expression .
Biochemical Pathways
The activation of PPAR-γ by 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione leads to improved insulin resistance, thus exhibiting hypoglycemic activity . Additionally, it exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . Mur ligases are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Pharmacokinetics
Thiazolidine-2,4-dione derivatives are known to have diverse therapeutic and pharmaceutical activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The activation of PPAR-γ by 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione leads to improved insulin sensitivity, thus exhibiting hypoglycemic activity . It also exhibits antimicrobial action by inhibiting the synthesis of bacterial cell walls .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures.
Thiazolidine derivatives: Compounds featuring the thiazolidine moiety.
Naphthalene derivatives: Compounds containing the naphthalene ring
Uniqueness
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARUEKBFRKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)

![4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2519942.png)

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2519951.png)
